![molecular formula C8H13BrO B2980887 4-(溴甲基)-2-氧杂双环[2.2.2]辛烷 CAS No. 2413898-31-2](/img/structure/B2980887.png)

4-(溴甲基)-2-氧杂双环[2.2.2]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

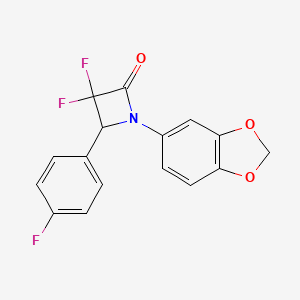

“4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is a bromomethyl-substituted molecular rotor . It belongs to a family of halomethyl-substituted molecular rotors . The structure of this compound is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .

Synthesis Analysis

The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base . The synthesis is carried out under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” is characterized by a bicyclic structure . This structure is a core unit of a type of molecular rotor . It is also found in some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by the exchange reaction of benzyl bromide with DABCO . This reaction is efficient and does not require the addition of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” are characterized by its robustness and reshapability . It is insoluble in common solvents, but readily dissolves in the presence of DABCO . The crosslinks in the compound are dynamic, with a strong temperature-dependent relaxation .科学研究应用

- Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . This synthetic method is valuable for preparing this privileged bicyclic structure, which appears in natural products and potential drug candidates.

- Bicyclo[2.2.2]octane-1-carboxylate serves as an early-stage key intermediate in the synthesis of natural products like platencin and related compounds. Efforts to access platencin and its analogues have led to the exploration of methods for gram-scale preparation of this compound .

- Researchers have explored catalytic asymmetric [4 + 2] cycloaddition reactions involving bicyclo[2.2.2]octanes. These reactions can lead to diverse products with substitution patterns on the C1 bridgehead .

Enantioselective Synthesis

Diversity-Oriented Synthesis

Catalysis and Reaction Development

Solvent Properties

作用机制

Target of Action

The specific targets of “4-(Bromomethyl)-2-oxabicyclo[22Bromomethyl groups are often used in medicinal chemistry as reactive moieties that can form covalent bonds with amino acid residues in target proteins .

Mode of Action

Without specific information, it’s difficult to say exactly how “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” interacts with its targets. The bromomethyl group could potentially react with nucleophilic residues in proteins, leading to covalent modification .

未来方向

The future directions for “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” could involve further exploration of its potential applications in the design of materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . Additionally, further studies could focus on the development of more efficient synthesis methods and the exploration of its potential uses in other chemical reactions .

属性

IUPAC Name |

4-(bromomethyl)-2-oxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKUZSSLZLNYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)

![N,2,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2980811.png)

![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)

![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)

![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)

![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)

![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)